4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
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Description
4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Benzamide Derivatives in Scientific Research
Prokinetic Agents in Gastrointestinal Motility Disorders : Benzamide derivatives like Cisapride, a substituted piperidinyl benzamide, have been studied for their prokinetic effects on gastrointestinal motility disorders. They are thought to enhance acetylcholine release in the myenteric plexus without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
DNA Minor Groove Binders : Hoechst 33258, a benzamide analogue, is known for its strong binding to the minor groove of double-stranded B-DNA, highlighting its use in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. This property is exploited in plant cell biology for chromosome analysis and nuclear DNA content studies (Issar & Kakkar, 2013).
Anticancer Therapy with HDAC Inhibitors : Histone deacetylase inhibitors (HDIs) like benzamides (e.g., MS-275 and CI-994) are a new class of anti-neoplastic agents. They play significant roles in transcriptional regulation by balancing acetylation and deacetylation of histones, thus controlling gene expression and cell fate. These inhibitors show promise in cancer therapy, potentially in combination with classical chemotherapy drugs (Kouraklis & Theocharis, 2006).
Pharmacological Activities of Benzothiazole : The benzothiazole nucleus, another similar structure, is found in various bioactive heterocycles and natural products. It has been the focus due to its broad spectrum of pharmacological activities, including antimicrobial, analgesic, antitubercular, antiviral, and antioxidant properties. This highlights the importance of benzothiazole and its derivatives in medicinal chemistry as a versatile lead molecule for developing therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Properties
IUPAC Name |
4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14(25)15-6-9-17(10-7-15)21(26)24-22-23-20(13-27-22)19-11-8-16-4-2-3-5-18(16)12-19/h6-13H,2-5H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNISSUJQDITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.